2-Propenal, 2-[(trimethylsilyl)oxy]-

Catalog No.
S15010603
CAS No.
82873-56-1
M.F
C6H12O2Si
M. Wt
144.24 g/mol
Availability
In Stock
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2-Propenal, 2-[(trimethylsilyl)oxy]-

CAS Number

82873-56-1

Product Name

2-Propenal, 2-[(trimethylsilyl)oxy]-

IUPAC Name

2-trimethylsilyloxyprop-2-enal

Molecular Formula

C6H12O2Si

Molecular Weight

144.24 g/mol

InChI

InChI=1S/C6H12O2Si/c1-6(5-7)8-9(2,3)4/h5H,1H2,2-4H3

InChI Key

IAGCPLACHCVCLK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C=O

2-Propenal, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C6H12O2SiC_6H_{12}O_2Si and a molecular weight of approximately 144.24 g/mol. It is also known as trimethylsilyl 2-propenoate and is characterized by the presence of a trimethylsilyl group attached to a propenal structure. This compound plays a significant role in organic synthesis due to its reactivity and ability to form various derivatives.

The chemical structure features a propenal backbone, which is an unsaturated aldehyde, making it susceptible to nucleophilic attack and addition reactions. The trimethylsilyl group enhances the stability of the compound and influences its reactivity in various chemical transformations .

, including:

  • Nucleophilic Addition: The aldehyde functionality can undergo nucleophilic addition reactions with various nucleophiles, leading to alcohols or other derivatives.
  • Silylation Reactions: The trimethylsilyl group allows for silylation of alcohols and amines, facilitating the protection of functional groups during synthetic processes .
  • Condensation Reactions: It can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

These reactions are crucial for synthesizing more complex organic compounds and intermediates in pharmaceutical chemistry.

Several methods for synthesizing 2-Propenal, 2-[(trimethylsilyl)oxy]- have been reported:

  • Direct Silylation: The compound can be synthesized through the direct silylation of propenal using trimethylsilyl chloride in the presence of a base such as pyridine.
    bash
    Propenal + Trimethylsilyl chloride → 2-Propenal, 2-[(trimethylsilyl)oxy]-
  • Reflux Methods: Refluxing propenal with trimethylsilylating agents under controlled conditions can yield high purity products.
  • Optimized Catalysis: Recent studies have shown that using specific catalysts (e.g., Dowex or Amberlyst) can significantly enhance reaction rates and yields during silylation processes .

2-Propenal, 2-[(trimethylsilyl)oxy]- is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Protective Group: The trimethylsilyl group is commonly used to protect alcohol and amine functionalities during multi-step synthesis.
  • Material Science: Its derivatives are explored in polymer chemistry for creating siloxane-based materials with unique properties.

Interaction studies involving 2-Propenal, 2-[(trimethylsilyl)oxy]- focus on its reactivity with nucleophiles and electrophiles. Research indicates that the compound can undergo various transformations when interacting with different functional groups. For example, studies have shown that it can react with amines to form stable silylated derivatives, which are valuable in synthetic pathways .

Several compounds share structural similarities with 2-Propenal, 2-[(trimethylsilyl)oxy]-. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Trimethylsilyl acetateEsterCommonly used as a reagent for acetylation reactions.
Trimethylsilyl chlorideHalideUsed as a silylation reagent but lacks the aldehyde group.
Trimethylsilyl etherEtherProvides protection for alcohols but does not have unsaturation.
3-Mercapto-1-propanol trimethylsilyl etherThiol derivativeExhibits different reactivity due to sulfur presence.

The uniqueness of 2-Propenal, 2-[(trimethylsilyl)oxy]- lies in its combination of an aldehyde functionality with a trimethylsilyl group, allowing it to participate in diverse

Historical Development of Silyl Enol Ether Synthesis

The synthesis of silyl enol ethers, including trimethylsilyloxy acrolein, originated from efforts to stabilize reactive enolate intermediates. Early methods relied on deprotonating carbonyl compounds with strong bases like lithium diisopropylamide (LDA) at low temperatures (−78°C), followed by quenching with trimethylsilyl chloride (TMSCl). For example, unsymmetrical ketones treated with LDA and TMSCl preferentially formed kinetic silyl enol ethers due to steric hindrance, while weaker bases like triethylamine favored thermodynamic products. This foundational work established the critical role of base strength and temperature in controlling regioselectivity.

A notable advancement was the Brook rearrangement, which provided an alternative route to silyl enol ethers through 1,3-silyl migrations. Meanwhile, the synthesis of α-trimethylsilylmethacrolein demonstrated the applicability of silyl protection strategies to α,β-unsaturated aldehydes, using oxalyl chloride and dimethyl sulfoxide (DMSO) to oxidize allylic alcohols. These early methodologies laid the groundwork for modern approaches to trimethylsilyloxy acrolein derivatives.

Modern Catalytic Approaches to Trimethylsilyloxy-Substituted Acroleins

Contemporary synthesis leverages catalytic systems to enhance efficiency and selectivity. The silyl enol ether Prins cyclization, for instance, enables the construction of tetrahydropyran-4-ones via Lewis acid-mediated condensation between hydroxy silyl enol ethers and aldehydes. Employing trimethylsilyl triflate (TMSOTf) as a catalyst, this method achieves up to 97% yield and >95:5 diastereomeric ratios (dr) by promoting carbon–carbon and carbon–oxygen bond formation.

Table 1: Representative Yields and Diastereoselectivity in Prins Cyclization

Substrate R GroupYield (%)dr (cis:trans)
Phenyl9295:5
Cyclohexyl8593:7
tert-Butyl8996:4

Data adapted from Ref

Additionally, Sonogashira cross-coupling reactions have been adapted for synthesizing silylated enynes. For example, bis(trimethylsilyl)enyne reacts with aryl iodides under palladium catalysis to yield conjugated enynes, which can be protiodesilylated to access acrolein derivatives. Gas-phase reactions between trimethylsilyl azide (TMSAZ) and acrolein under UV light further demonstrate innovative routes to functionalized polyacrolein particles, incorporating silicon-oxygen bonds.

Asymmetric Synthesis Strategies for Chiral Derivatives

Enantioselective synthesis of trimethylsilyloxy acrolein derivatives remains an active area of research. The Corey–Bakshi–Shibata (CBS) reduction, applied to ketone intermediates derived from Weinreb amides, achieves high enantiomeric excess (ee) by leveraging chiral oxazaborolidine catalysts. For instance, reduction of ketone 23 (Table 3 in Ref ) with sodium borohydride and an Et₂B(OMe) additive produces chiral alcohols with >90% ee, which are subsequently silylated to yield enantiomerically enriched products.

Chiral Lewis acids, such as titanium(IV) complexes with binaphthol ligands, have also been employed in Prins cyclizations to induce asymmetry. By coordinating to the aldehyde oxygen, these catalysts enforce a specific transition-state geometry, leading to preferential formation of cis-2,6-disubstituted tetrahydropyran-4-ones.

The trimethylsilyloxy group exerts profound electronic and steric influences on enol ether reactivity through multiple mechanisms [3]. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, characterized by chemical inertness and large molecular volume [3]. This structural arrangement creates a unique electronic environment that modulates the reactivity of the enol ether functionality through both inductive and hyperconjugative effects [4].

Electronic modulation occurs primarily through the electron-donating nature of the trimethylsilyl group [3] [5]. The silicon atom exhibits weakly electron-donating properties that stabilize adjacent positive charge development during electrophilic reactions [5]. Research demonstrates that the trimethylsilyl group shows relatively strong electron-withdrawing conjugative effects when directly combined with π-electron systems [4]. This apparent contradiction arises from the orbital interactions, specifically the "inverse" hyperconjugation involving the σ* orbitals of silicon-carbon bonds [4].

Bond dissociation energy measurements reveal that the trimethylsilyl-oxygen bond strength is approximately 81 ± 2 kilocalories per mole [6]. This relatively strong bond contributes to the stability of silyl enol ethers under neutral conditions while remaining susceptible to cleavage under appropriate reaction conditions [6]. The silicon-oxygen bond length in trimethylsilyl enol ethers typically measures 1.63-1.65 Angstroms, indicating significant covalent character [7].

Steric modulation by the trimethylsilyloxy group influences both reactivity and selectivity [8]. The bulky nature of the trimethylsilyl group creates significant steric hindrance around the reaction center [8]. This steric bulk affects conformational preferences and transition state energies, leading to altered regioselectivity and stereoselectivity in various transformations [9]. Computational studies indicate that steric strain present in trimethylsilylated compounds is reflected in characteristic nuclear magnetic resonance chemical shifts, with stronger steric strain causing observable downfield shifts [8].

The relative nucleophilicity of trimethylsilyl enol ethers has been quantitatively determined through kinetic studies [2]. Measurements using reference electrophiles in acetonitrile at 20 degrees Celsius establish the relative reactivities of structurally analogous silyl enol ethers, enamines, and enolate anions as 1, 107, and 1014, respectively [2]. This hierarchy demonstrates that trimethylsilyl enol ethers represent mild nucleophiles compared to their anionic counterparts [2].

Table 1: Electronic and Steric Properties of Silicon-Containing Enol Ether Groups

Silicon GroupSteric ParameterElectronic EffectBond Length Si-O (Å)Relative Stability to AcidRelative Stability to Base
TrimethylsilylSmallWeakly electron-donating1.6311
TriethylsilylMediumWeakly electron-donating1.646410-100
tert-ButyldimethylsilylLargeElectron-donating1.6520,00020,000
TriisopropylsilylVery LargeElectron-donating1.66700,000100,000
tert-ButyldiphenylsilylVery LargeElectron-donating1.655,000,00020,000

Solvent and Temperature Effects on Enolate Stability

Solvent and temperature conditions exert critical control over enolate stability and the formation kinetics of silyl enol ethers [10] [11]. The choice of solvent significantly influences the equilibrium between kinetic and thermodynamic enolate products, while temperature determines the rate of formation and subsequent isomerization processes [10].

Solvent effects on silyl enol ether stability are primarily governed by the dielectric constant and coordinating ability of the medium [11]. In dichloromethane, silyl enol ether isomerization proceeds smoothly with equilibrium reached within five minutes when catalyzed by triflic imide [10]. The reaction efficiency correlates directly with solvent polarity, with acetonitrile promoting faster isomerization compared to less polar solvents [10]. Conversely, isomerization in toluene proceeds more slowly due to its lower dielectric constant [10].

Nucleophile-assisted silicon-oxygen bond cleavage mechanisms have been demonstrated in various solvents [11]. Cyclic voltammetry experiments measuring the kinetics of silicon-oxygen bond cleavage in silyl enol ether cation radicals reveal significant solvent dependencies [11]. The presence of nucleophiles such as methanol, tertiary butanol, pyridine, and bromopyridine accelerates the cleavage process through coordinated attack mechanisms [11].

Temperature effects on enolate formation follow predictable thermodynamic and kinetic patterns [12] [13]. At low temperatures (negative 78 degrees Celsius), kinetic enolates predominate due to reduced thermal energy preventing equilibration to thermodynamically favored products [13]. The use of strong, sterically hindered bases like lithium diisopropylamide at low temperature preferentially forms kinetic silyl enol ethers with less substituted double bonds [13]. Conversely, elevated temperatures favor thermodynamic products through increased equilibration rates [12].

The formation of kinetic versus thermodynamic silyl enol ethers can be controlled through careful temperature management [12]. Weak bases at elevated temperatures promote thermodynamic product formation through initial silylation followed by proton abstraction [12]. This mechanistic pathway involves oxonium species formation where enhanced acidity of alpha-protons facilitates selective deprotonation [12].

Hydrolysis rates of silyl enol ethers exhibit strong temperature dependence [14]. Under acidic conditions, hydrolysis proceeds through pentavalent silicon intermediates with activation energies typically ranging from 12-18 kilocalories per mole [15]. The relative hydrolysis rates increase exponentially with temperature, following Arrhenius kinetics [14].

Table 2: Solvent Effects on Silyl Enol Ether Stability and Reactivity

SolventDielectric ConstantEffect on Si-O Bond StabilityEnolate Formation RateIsomerization Tendency
Dichloromethane9.1ModerateFastMedium
Acetonitrile37.5HighVery FastHigh
Tetrahydrofuran7.6LowModerateLow
Toluene2.4Very LowSlowVery Low
Diethyl ether4.3LowModerateLow

Table 3: Temperature Effects on Silyl Enol Ether Formation and Stability

Temperature (°C)Kinetic vs Thermodynamic ProductFormation Rate (Relative)Hydrolysis Rate (Relative)E/Z Selectivity
-78Kinetic0.10.01High
-40Kinetic0.50.10High
0Mixed1.01.00Medium
25Thermodynamic5.010.00Low
60Thermodynamic25.0100.00Very Low
100Thermodynamic100.01000.00Poor

Comparative Reactivity with Other Silicon-Containing Enol Ethers

The reactivity profile of trimethylsilyl enol ethers differs substantially from other silicon-containing analogues, with variations in steric bulk and electronic properties creating distinct reaction patterns [16] [17]. Comparative studies reveal systematic trends in reactivity that correlate with the size and electronic nature of the silicon substituents [18].

Triethylsilyl enol ethers exhibit enhanced stability compared to trimethylsilyl analogues [7]. The relative stability towards acidic hydrolysis increases approximately 64-fold for triethylsilyl ethers compared to trimethylsilyl ethers [7]. This enhanced stability arises from increased steric protection around the silicon center [7]. Under basic conditions, triethylsilyl ethers show 10-100 fold increased stability [7].

tert-Butyldimethylsilyl enol ethers demonstrate markedly different reactivity profiles [17] [18]. These compounds exhibit 20,000-fold increased stability towards acid hydrolysis compared to trimethylsilyl analogues [7]. The tert-butyl group provides substantial steric protection while maintaining reactivity for synthetic transformations [18]. Studies demonstrate that tert-butyldimethylsilyl groups can be easily installed and removed under mild conditions while displaying markedly higher resistance towards acids or bases [18].

Triisopropylsilyl enol ethers represent the most sterically hindered common variant [16] [19]. These compounds show 700,000-fold increased stability towards acids and 100,000-fold increased stability towards bases [7]. The exceptional stability of triisopropylsilyl ethers enables their use in demanding synthetic sequences [19]. Direct bis-azidonation reactions of triisopropylsilyl enol ethers proceed through radical addition processes, demonstrating unique reactivity patterns not observed with less hindered analogues [19].

Mechanistic studies reveal that silicon group size influences reaction pathways [17]. In glycosylation reactions, silylated donors show remarkable reactivity differences based on the silicon substituents [17]. tert-Butyldimethylsilyl-protected donors exhibit superarmed reactivity, allowing selective glycosylation of armed glycosyl acceptors [17]. The rate increases caused by bulky silicon groups favor conformational inversion to more reactive conformations in transition states [17].

Comparative nucleophilicity measurements establish clear reactivity hierarchies [2]. Trimethylsilyl enol ethers serve as the reference standard with relative nucleophilicity of 1.0 [2]. tert-Butyldimethylsilyl enol ethers show slightly reduced nucleophilicity (0.8 relative) due to increased steric hindrance [2]. Triisopropylsilyl enol ethers exhibit the lowest nucleophilicity (0.6 relative) among common silicon variants [2].

Bond dissociation energies vary systematically with silicon substitution [6]. Trimethylsilyl ethers have bond dissociation energies of 81 kilocalories per mole [6]. Increased substitution generally increases bond strength, with tert-butyldimethylsilyl and triisopropylsilyl variants showing 85 and 88 kilocalories per mole, respectively [6].

Hydrolytic stability differences enable selective deprotection strategies [20]. The stability hierarchy enables sequential removal of different silicon protecting groups under controlled conditions [20]. Primary silyl ethers can be selectively deprotected in the presence of secondary silyl ethers through steric control mechanisms [15]. These selectivity patterns are particularly pronounced when different silicon groups are present on the same molecule [15].

Table 4: Comparative Reactivity Data for Silicon-Containing Enol Ethers

Compound TypeRelative NucleophilicityBond Dissociation Energy (kcal/mol)Half-life in H₂O (pH 7, 25°C)Activation Energy (kcal/mol)
Trimethylsilyl enol ether1.081Minutes12
tert-Butyldimethylsilyl enol ether0.885Hours15
Triisopropylsilyl enol ether0.688Days18
Lithium enolate10¹³120Seconds8
Enamine10075Minutes10

Mukaiyama Aldol Reactions in Aqueous Media

The silyl-protected enal 2-propenal, 2-[(trimethylsilyl)oxy]-—often abbreviated as TMS-acrolein—combines the high electrophilicity of acrolein with the water-tolerant stability conferred by the trimethylsilyl (TMS) group. Early work showed that simple silicon enolates suffer rapid hydrolysis in water, yet TMS-acrolein resists such decomposition long enough to participate in Lewis-acid-catalysed Mukaiyama aldol reactions [1] [2].

Table 1 collates representative aqueous protocols.

EntryNucleophile (TMS enolate)Lewis acid (mol %)MediumTemp ( °C )Time (h)Aldol Yield (%)syn/anti
1Cyclohexanone TMS enolateTiCl₄ (100)H₂O/CH₂Cl₂ (1 : 1)027862 : 38 [2]
2Rawal’s diene TMS enolate— (neat H₂O)100% H₂Ort68394 : 6 (γ-selective) [2]
3Acetophenone TMS enolateYb(OTf)₃ (10)SDS/H₂O micelle2519288 : 12 [1]
4Silyl ketene acetalSc(OTf)₃ (5)H₂O/MeCN (9 : 1)1038190 : 10 [1]

Key findings

  • Water accelerates the reaction by hydrophobic aggregation and stabilisation of the chair-like transition state [2].
  • Lanthanide triflates and micellar media suppress hydrolysis and deliver high chemoselectivity, even with unprotected acrolein partners [1].
  • The TMS group mitigates polymerisation typical of free acrolein, allowing high conversions without excess aldehyde.

Mechanistic probes using D₂O show > 90% deuterium incorporation at the β-hydroxy site, confirming post-aldol protonation from bulk water rather than from silanols [1].

Prins Cyclization Pathways for Heterocyclic Systems

TMS-acrolein serves as a versatile homoallylic electrophile in Lewis-acid-induced Prins reactions that forge tetrahydropyran (THP) and dihydropyran (DHP) frameworks. In these cascades, the silicon-stabilised oxocarbenium ion formed after initial nucleophilic attack undergoes intramolecular C–C bond formation to close the ring [3] [4] [5].

Table 2 highlights recent heterocycle syntheses.

Substrate TypeCyclization PromoterNucleophile/LGProductd.r.Yield (%)
Terminal cyclopropyl-TMS alcohol + TMS-acroleinBiCl₃/TMSClCl⁻2,3,4,6-Tetrasubstituted THP> 95 : 5 (all-cis)82 [4]
Vinyl-silyl alcohol + TMS-acroleinFeCl₃F⁻Fluorinated bicyclic THP91 : 975 [3]
Alkynyl-silyl alcohol + TMS-acroleinFeCl₃Cl⁻cis-2,6-DHP> 20 : 168 [6]
Homoallylic alcohol + TMS-acroleinTMSOTfOTf⁻4-Methylenetetrahydropyran5 : 1 cis91 [3]

Highlights

  • Trimethylsilyl activation lowers the oxocarbenium energy, favouring chair transition states that deliver predictable stereochemistry (often all-cis) [3].
  • Substituent effects at C-2 of TMS-acrolein modulate carbocation longevity; β-silyl stabilisation biases the reaction toward cyclisation over side-path oxonia-Cope rearrangements [7].
  • Computational studies (B3LYP/6-31G*) confirm that nucleophilic attack at the β-carbon of TMS-acrolein is the rate-determining step, with Lewis-acid coordination to the aldehyde oxygen lowering the barrier by ~6 kcal mol⁻¹ [8].

These Prins methodologies have enabled concise assembly of marine THP-containing natural products and elaborate glycoconjugate analogues [4].

Palladium-Catalyzed α-Arylation Processes

Silyl enol ethers derived from TMS-acrolein engage in palladium-catalyzed α-arylation, providing rapid access to α-aryl-α,β-unsaturated aldehydes, valuable precursors to conjugated polyenes and heterocycles [9] [10].

Table 3 summarises representative couplings.

ElectrophileCatalyst / LigandAdditiveSolvent / T ( °C )Product Yield (%)Regio-selectivity
4-IodoanisolePd₂(dba)₃ / t-Bu₃PBu₃SnF (1 eq)Toluene, 110 °C82> 98% α-aryl [9]
p-BromonitrobenzenePd₂(dba)₃ / t-Bu₃PBu₃SnFBenzene, 80 °C7199% α-aryl [9]
o-ChlorotoluenePd₂(dba)₃ / t-Bu₃PBu₃SnFToluene, 110 °C5598% α-aryl [9]
3-Pyridyl chloridePd(dba)₂ / difluorphosZnF₂1,4-Dioxane, 90 °C6897% α-aryl [11]

Key mechanistic observations

  • Transmetalation of the tin or zinc enolate to aryl-Pd(II) is turnover-limiting; fluoride additives generate a tin enolate in situ, enhancing rate without desilylating the enal [9] [11].
  • Bulky electron-rich phosphines (t-Bu₃P, difluorphos) accelerate reductive elimination and minimise β-hydride elimination, maintaining E-configuration of the unsaturated aldehyde [9] [11].
  • The TMS group directs regioselectivity by blocking γ-position enolisation; no γ-arylation products are observed even with strong bases [9].

Applications
α-Arylated TMS-acrolein derivatives undergo seamless Hiyama coupling or organocatalytic conjugate additions to construct densely substituted polyketide fragments in three steps from commercial starting materials [12].

Concluding Perspective

Across aldol, Prins, and α-arylation manifolds, 2-propenal, 2-[(trimethylsilyl)oxy]- offers a uniquely balanced reactivity profile:

  • Its silicon tether imparts hydrolytic robustness enabling genuinely aqueous Mukaiyama aldol chemistry;
  • β-Silyl stabilisation guides stereocontrolled Prins cyclisations to complex oxygen heterocycles;
  • The same TMS handle orchestrates regio-pure α-arylation under palladium catalysis, opening streamlined routes to conjugated aldehydes.

Hydrogen Bond Acceptor Count

2

Exact Mass

144.060656156 g/mol

Monoisotopic Mass

144.060656156 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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